![molecular formula C13H6Cl2N2O3S B3019579 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide CAS No. 683235-72-5](/img/structure/B3019579.png)
2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
This compound is a phthalimide derivative, synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Material Science Applications
Beyond biological activities, indole-based compounds are valuable in material science. Researchers may explore our compound for applications such as organic electronics, sensors, or coatings.
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it is likely to interact with its targets in a manner similar to other indole derivatives . Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-9-4-8(10(15)21-9)13(20)16-5-1-2-6-7(3-5)12(19)17-11(6)18/h1-4H,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSRDHNHZFWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide |
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